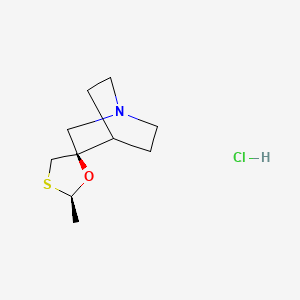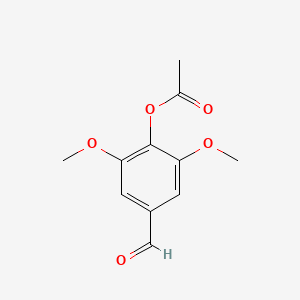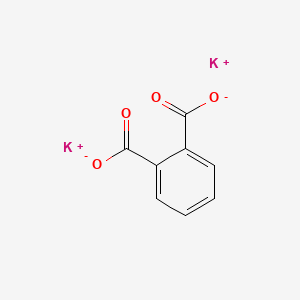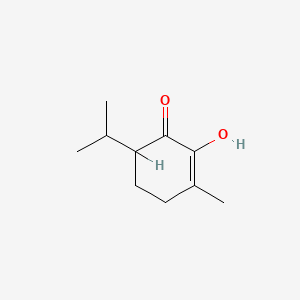
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)- is a cyclic monoterpene ketone with the molecular formula C10H16O2. It is characterized by a cyclohex-2-en-1-one structure substituted by a hydroxy group at position 2, a methyl group at position 3, and an isopropyl group at position 6 . This compound is known for its presence in various plant metabolites and has been studied for its diverse chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)- can be synthesized through several methods. One notable method involves the ring opening of α,β-epoxyketone catalyzed by silica gel supported acids, which has been shown to produce diosphenols with high yields. Another method includes the oxidation of 2-isopropylcyclohexanone with copper (II) chloride.
Industrial Production Methods: Industrial production of diosphenol often involves the use of acid-catalyzed reactions. For instance, the reaction of o-bromobenzyl alcohol with 1,2-cyclohexanedione under acidic conditions can yield diosphenol ethers . These methods are optimized for scalability and efficiency to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: 2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)- can be oxidized to form corresponding ketones and other oxidized derivatives.
Reduction: Reduction reactions can convert diosphenol into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Copper (II) chloride is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Acidic or basic conditions are often used to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Wirkmechanismus
The mechanism of action of diosphenol involves its interaction with various molecular targets and pathways. It is known to act by irritating the gallbladder, leading to increased urine production . Additionally, diosphenol’s antioxidant properties contribute to its biological effects by neutralizing free radicals and protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)- is unique among cyclic monoterpene ketones due to its specific substitution pattern. Similar compounds include:
Menthone: Another cyclic monoterpene ketone with a similar structure but different substitution pattern.
Pulegone: A monoterpene ketone with a distinct structure and different biological activities.
Carvone: A cyclic monoterpene ketone with a similar ring structure but different functional groups.
These compounds share some chemical properties with diosphenol but differ in their specific biological activities and applications.
Eigenschaften
CAS-Nummer |
490-03-9 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2-hydroxy-3-methyl-6-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6,8,11H,4-5H2,1-3H3 |
InChI-Schlüssel |
QSIMLPCPCXVYDD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(CC1)C(C)C)O |
Kanonische SMILES |
CC1=C(C(=O)C(CC1)C(C)C)O |
melting_point |
83.0 °C 83 °C |
Key on ui other cas no. |
490-03-9 |
Physikalische Beschreibung |
Colourless to pale yellow crystals; Minty tea aroma |
Löslichkeit |
Slightly soluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


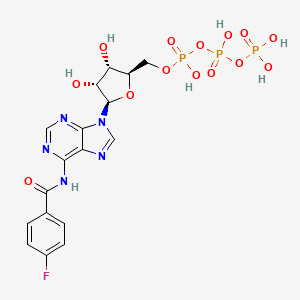
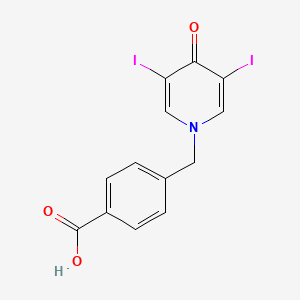

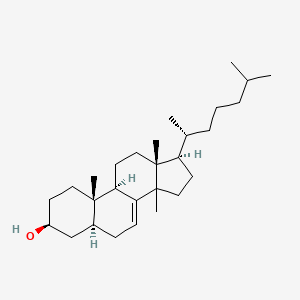

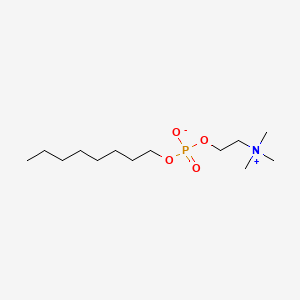
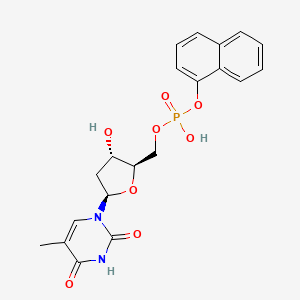
![(2-{15-[2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)ethoxy]-15-oxopentadecyl}-2-ethyl-4,4-dimethyl-1,3-oxazolidin-3-yl)oxidanyl](/img/structure/B1202019.png)

